3-benzyl-3H-imidazo[4,5-b]pyridine-2-thiol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
61532-31-8 |
|---|---|
Molecular Formula |
C13H11N3S |
Molecular Weight |
241.31 g/mol |
IUPAC Name |
3-benzyl-1H-imidazo[4,5-b]pyridine-2-thione |
InChI |
InChI=1S/C13H11N3S/c17-13-15-11-7-4-8-14-12(11)16(13)9-10-5-2-1-3-6-10/h1-8H,9H2,(H,15,17) |
InChI Key |
SMEKGSJXVOATCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=CC=N3)NC2=S |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Transformations of 3 Benzyl 3h Imidazo 4,5 B Pyridine 2 Thiol
Reactivity Profiles of the 2-Thiol Functionality
The thiol group at the C2 position is one of the most reactive sites in the molecule. It can exist in tautomeric equilibrium with its thione form, 3-benzyl-1H-imidazo[4,5-b]pyridine-2(3H)-thione. This tautomerism is crucial to its reactivity, particularly its behavior as a potent nucleophile. researchgate.netresearchgate.net
The sulfur atom of the thiol group is highly nucleophilic and readily participates in reactions with various electrophiles to form thioethers (sulfides). This is a common and synthetically useful transformation for this class of compounds. acsgcipr.org
The primary mechanism for thioether formation is the S-alkylation reaction, which typically proceeds via an SN2 pathway. acsgcipr.org In this reaction, the thiol is first deprotonated by a base to form a more nucleophilic thiolate anion. This anion then attacks an alkyl halide or another suitable electrophile, displacing a leaving group to form the C-S bond. researchgate.net
Commonly employed reaction conditions involve:
Alkylating Agents: A wide range of electrophiles can be used, including simple alkyl halides (e.g., methyl iodide, ethyl bromide), benzyl (B1604629) halides, and functionalized halides like ethyl bromoacetate (B1195939). researchgate.net
Bases: Bases such as sodium hydroxide, potassium carbonate, or triethylamine (B128534) are used to generate the thiolate anion in situ. researchgate.netresearchgate.net
Solvents: Polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) are often used to facilitate the reaction. researchgate.netnih.gov
The synthesis of various thioether derivatives from the parent 3H-imidazo[4,5-b]pyridine-2-thiol scaffold has been documented, illustrating the versatility of this reaction. For instance, reaction with ethyl 2-bromoacetate yields the corresponding acetate (B1210297) derivative, which can be further transformed into acetohydrazides and subsequently cyclized to form 1,3,4-oxadiazoles. researchgate.net
Table 1: Representative S-Alkylation Reactions for Heterocyclic Thiols
| Alkylating Agent | Product Type | Reference |
|---|---|---|
| Ethyl 2-bromoacetate | 2-(Carbethoxymethylthio) derivative | researchgate.net |
| Alkyl Halides | 2-(Alkylthio) derivatives | researchgate.net |
Note: This table illustrates general reactivity patterns for the imidazo[4,5-b]pyridine-2-thiol core.
The sulfur atom in the thiol group is susceptible to oxidation, and its oxidation state can be controlled by the choice of oxidizing agent and reaction conditions. Potential oxidation products include disulfides, sulfinic acids, and sulfonic acids.
Disulfide Formation: Mild oxidation can lead to the formation of a disulfide-bridged dimer. This is a common reaction for thiols, though less explored for this specific scaffold in the available literature.
Chemical Transformations of the Imidazo[4,5-b]pyridine Ring System
The fused heterocyclic core possesses multiple reactive sites, including three nitrogen atoms and several carbon atoms, each with distinct reactivity profiles.
The pyridine (B92270) nitrogen atom (designated as N-4 in the imidazo[4,5-b]pyridine system) imparts a characteristic electron-deficient nature to the pyridine ring carbons.
Pyridine Nitrogen (N-4): This nitrogen atom is basic and can be protonated or act as a nucleophile. Alkylation reactions on the imidazo[4,5-b]pyridine scaffold can sometimes occur at this position, leading to N-4 substituted regioisomers, often in competition with substitution at the imidazole (B134444) nitrogens. mdpi.comnih.gov The formation of these isomers is influenced by the reaction conditions and the nature of the alkylating agent. mdpi.com While pyridine nitrogen typically reacts with electrophiles, surprising nucleophilic attacks at this position have been observed in related bis(imino)pyridine systems, suggesting its reactivity can be modulated by stereoelectronic factors. scielo.org.mx
Pyridine Carbon Atoms (C-5, C-6, C-7): Due to the electron-withdrawing effect of the pyridine nitrogen, these carbon atoms are less susceptible to electrophilic aromatic substitution compared to benzene. Conversely, they are more activated towards nucleophilic aromatic substitution (SNAr), especially if a good leaving group is present on the ring. researchgate.net
The two nitrogen atoms within the imidazole portion of the molecule (N-1 and N-3) play a critical role in its chemical behavior. The parent compound, 1H-imidazo[4,5-b]pyridine-2-thiol, exists in a dynamic equilibrium between its thiol (-SH) and thione (=S) tautomeric forms. researchgate.netresearchgate.net
In 3-benzyl-3H-imidazo[4,5-b]pyridine-2-thiol, the presence of the benzyl group at the N-3 position prevents tautomerization involving this nitrogen. However, the proton on the N-1 nitrogen can still participate in a tautomeric equilibrium with the sulfur atom. This N-1 nitrogen is nucleophilic and can be a site for further reactions, such as alkylation. mdpi.com The alkylation of imidazo[4,5-b]pyridine systems can lead to a mixture of regioisomers, with substitution occurring at N-1, N-3, or N-4, depending on the substrate and reaction conditions. mdpi.comnih.gov
Influence of the N3-Benzyl Substituent on Reaction Pathways and Selectivity
The benzyl group at the N-3 position is not merely a spectator; it actively influences the reactivity and selectivity of the entire molecule through a combination of steric and electronic effects.
Regioselectivity: By occupying the N-3 position, the benzyl group directs subsequent substitution reactions to other sites. For example, in alkylation reactions, the electrophile will be directed towards the sulfur atom, the N-1 nitrogen, or the N-4 pyridine nitrogen. mdpi.com This blocking effect is crucial for the regioselective synthesis of specific derivatives.
Steric Hindrance: The bulky nature of the benzyl group can sterically hinder the approach of reagents to adjacent positions, such as the C-2 and N-4 atoms. This can affect reaction rates and may favor substitution at less hindered positions.
Electronic Effects: The benzyl group can influence the electron density of the heterocyclic ring system. While it is not a strong electron-donating or -withdrawing group, its presence can subtly modulate the nucleophilicity of the various reactive sites. Studies on related imidazo[1,2-a]pyridines show that substituents on the ring system significantly impact their reactivity in transformations like the aza-Friedel–Crafts reaction. mdpi.com
Reactivity of the Benzyl Group Itself: Under certain conditions, the benzyl group itself can be a site of reaction. For example, direct C-H bond activation reactions have been used to synthesize more complex fused systems starting from related 3-benzyl-benzo scielo.org.mxnih.govimidazo[2,1-b]thiazoles. nih.gov
Table 2: Summary of Reactive Sites and Common Transformations
| Molecular Moiety | Reactive Site | Common Reaction Types | Resulting Products |
|---|---|---|---|
| 2-Thiol | Sulfur (S) | S-Alkylation (SN2) | Thioethers |
| Sulfur (S) | Oxidation | Disulfides, Sulfonic Acids | |
| Imidazole Ring | Nitrogen (N-1) | Alkylation | N1-Alkyl derivatives |
| Pyridine Ring | Nitrogen (N-4) | Alkylation | N4-Alkyl derivatives |
Structure Activity Relationship Sar and Ligand Design Principles for 3 Benzyl 3h Imidazo 4,5 B Pyridine 2 Thiol Analogues
Elucidating Key Structural Determinants within Imidazopyridine Derivatives for Biological Efficacy
The imidazo[4,5-b]pyridine scaffold is a foundational element for biological activity, largely due to its structural similarity to endogenous purines, allowing it to interact with a wide range of biological targets. mdpi.com This heterocyclic system is considered a key pharmacophore in medicinal chemistry. mdpi.com The biological efficacy of its derivatives is highly dependent on the nature and position of various substituents on the fused ring system.
Furthermore, substitutions at other positions on the imidazopyridine ring system have been explored to modulate activity. Halogenation at the 6-position, for instance, is a common strategy in analogue design, and the presence of different groups at the 2-position also significantly alters the pharmacological properties. nih.govnih.gov The collective findings indicate that the imidazopyridine nucleus serves as a versatile scaffold upon which a complex SAR can be built, with each position offering a potential point for modification to optimize biological efficacy.
Mechanistic Contributions of the 2-Thiol Group to Ligand-Target Interactions
The 2-thiol (or its tautomeric 2-thione) group is a pivotal functional group in the 3-benzyl-3H-imidazo[4,5-b]pyridine-2-thiol series, contributing significantly to ligand-target interactions through several potential mechanisms. The presence of this sulfur-containing moiety has been associated with various biological activities, including antiproliferative effects against cancer cell lines. nih.gov
The mechanistic contributions of the 2-thiol group can be attributed to its unique chemical properties:
Hydrogen Bonding: The thiol group can act as both a hydrogen bond donor (as -SH) and acceptor (via the sulfur atom), enabling it to form strong and specific interactions with amino acid residues such as serine, threonine, or histidine within a target's binding pocket. In its thione tautomeric form (C=S), the sulfur atom is a potent hydrogen bond acceptor.
Metal Chelation: Sulfur atoms are known to be excellent ligands for metal ions. If the biological target is a metalloenzyme, the 2-thiol group can coordinate with the catalytic metal ion (e.g., zinc, iron, copper), leading to potent inhibition. This chelating ability is a well-established mechanism for enzyme inhibition by thiol-containing molecules.
Covalent Bonding: Under specific conditions, a thiol group can form a covalent disulfide bond with a cysteine residue in a protein target through an oxidation reaction. This irreversible or slowly reversible interaction can lead to prolonged and potent biological effects.
The versatility of the 2-thiol group in forming various types of non-covalent and covalent interactions makes it a critical component for achieving high-affinity binding and specific biological activity in imidazo[4,5-b]pyridine derivatives.
Impact of N3-Benzylation on Pharmacological Profiles and Receptor Selectivity
The introduction of a benzyl (B1604629) group at the N3 position of the imidazo[4,5-b]pyridine ring system profoundly influences the compound's pharmacological properties. This substitution impacts the molecule's size, shape, and electronic character, which are determining factors for its interaction with a biological target.
Conformational Effects and Binding Pocket Accommodation
The N3-benzyl group introduces significant steric bulk and conformational constraints that are critical for binding pocket accommodation. X-ray crystallography studies of a closely related analogue, 3-Benzyl-6-bromo-2-(2-fur-yl)-3H-imidazo[4,5-b]pyridine, provide precise insights into the spatial orientation of this group. nih.gov
| Parameter | Value | Source |
| Compound | 3-Benzyl-6-bromo-2-(2-fur-yl)-3H-imidazo[4,5-b]pyridine | nih.gov |
| Dihedral Angle (Benzyl Phenyl Ring vs. Imidazopyridine Ring) | 85.5 (1)° | nih.gov |
| Dihedral Angle (Furan Ring vs. Imidazopyridine Ring) | 2.0 (3)° | nih.gov |
Modulation of Electronic Properties by Aromatic Substituents
Substituents on the aromatic ring of the N3-benzyl group can modulate the electronic properties of the entire molecule, which in turn affects ligand-target interactions. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the phenyl ring alters the electron density distribution across the imidazopyridine core. nih.gov
Electron-Donating Groups (e.g., -OCH₃, -CH₃): These groups increase the electron density of the benzyl ring and can enhance π-π stacking interactions by making the ring more electron-rich. They can also influence the basicity of the nitrogen atoms in the core heterocycle.
Electron-Withdrawing Groups (e.g., -Cl, -NO₂): These groups decrease the electron density of the benzyl ring. This can create favorable quadrupole interactions with electron-rich regions of the binding pocket or alter the strength of hydrogen bonds formed by other parts of the molecule. core.ac.uk
These electronic modifications can fine-tune the binding affinity and selectivity. For example, in other heterocyclic systems, changing substituents on a phenyl ring from electron-donating to electron-withdrawing has been shown to drastically alter biological activity. nih.gov This principle is directly applicable to the N3-benzyl group, where such substitutions provide a powerful tool for SAR optimization. The resulting changes in properties like the total dipole moment and the HOMO/LUMO energy gap can be correlated with the molecule's reactivity and binding potential. ekb.eg
Computational and Experimental Approaches in SAR Refinement and Analog Design
A combination of computational and experimental approaches is essential for the systematic refinement of SAR and the rational design of novel this compound analogues.
Experimental Approaches:
Synthesis and Biological Screening: The synthesis of a focused library of analogues with systematic variations is the cornerstone of SAR studies. This involves modifying substituents on the benzyl ring, altering the group at the 2-position, and substituting other positions on the imidazopyridine core. nih.gov These compounds are then screened in relevant biological assays to determine their activity and selectivity.
X-ray Crystallography: As demonstrated with a 3-benzyl-imidazo[4,5-b]pyridine derivative, obtaining crystal structures of ligand-target complexes or of the ligands themselves provides invaluable, high-resolution information about binding modes and conformational preferences. nih.gov
Computational Approaches:
Molecular Docking: This technique predicts the preferred orientation of a ligand within the binding site of a target protein. For imidazo[4,5-b]pyridine derivatives, docking studies have been used to rationalize the different activities of regioisomers by revealing specific interactions with key amino acid residues, such as hydrogen bonds and hydrophobic contacts. nih.govnih.gov
Density Functional Theory (DFT): DFT calculations are employed to understand the electronic properties of the molecules. These studies can determine optimized molecular geometries, calculate HOMO-LUMO energy gaps, and generate molecular electrostatic potential maps. nih.govnih.gov This information helps to rationalize the reactivity and intermolecular interactions of the designed compounds.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By identifying key physicochemical descriptors that correlate with efficacy, QSAR can be used to predict the activity of novel, unsynthesized analogues, thereby guiding further synthetic efforts.
The integration of these computational and experimental methods creates a powerful feedback loop for drug design. Computational predictions guide the selection of the most promising analogues for synthesis, and the experimental results are then used to refine and improve the computational models, accelerating the discovery of more potent and selective agents.
Computational and Theoretical Studies of 3 Benzyl 3h Imidazo 4,5 B Pyridine 2 Thiol
Quantum Chemical Calculations (DFT) for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. nih.gov For 3-benzyl-3H-imidazo[4,5-b]pyridine-2-thiol, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-31G(d,p) or 6-311G(d,p), are utilized to determine its most stable three-dimensional geometry and to analyze its electronic properties. uctm.edu These calculations provide optimized bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from techniques like X-ray crystallography if available for similar compounds. nih.govnih.gov
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity of a molecule. youtube.com The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. mdpi.com A small energy gap suggests that the molecule is more reactive and can be easily polarized. nih.gov
From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. nih.govsemanticscholar.orgbhu.ac.in These descriptors provide a quantitative basis for predicting how the molecule will interact in a chemical reaction.
Table 1: Representative Reactivity Descriptors Calculated from HOMO-LUMO Energies Note: The following values are illustrative, based on typical DFT calculations for similar heterocyclic compounds, and represent the type of data generated for this compound.
| Parameter | Formula | Description | Illustrative Value |
| EHOMO | - | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. | 5.0 eV |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. | 6.5 eV |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. | 1.5 eV |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. | 2.5 eV |
| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating reactivity. | 0.2 eV⁻¹ |
| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. | 4.0 eV |
| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity to accept electrons. | 3.2 eV |
The this compound molecule can exist in different tautomeric forms due to proton transfer. Specifically, it can exhibit a thiol-thione tautomerism involving the sulfur atom and the adjacent nitrogen atom of the imidazole (B134444) ring. The two primary forms are the thiol form (containing a -SH group) and the thione form (containing a C=S group and an N-H bond).
Molecular Modeling and Docking Simulations for Target Identification and Binding Mode Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. dovepress.com For this compound, docking simulations are instrumental in identifying potential protein targets and elucidating the molecular basis of its biological activity. The imidazo[4,5-b]pyridine scaffold is known to interact with various biological targets, including protein kinases. nih.gov
Docking algorithms place the ligand into the binding site of a protein and score its potential binding modes. mdpi.com These scores, often expressed as binding energy (kcal/mol), estimate the binding affinity. dovepress.com A lower binding energy suggests a more stable ligand-protein complex.
The analysis of the docked pose reveals specific non-covalent interactions that stabilize the complex. These interactions are critical for molecular recognition and can include:
Hydrogen Bonds: Formed between hydrogen bond donors (like N-H groups) and acceptors (like carbonyl oxygens). researchgate.net
Hydrophobic Interactions: Occur between nonpolar regions of the ligand (e.g., the benzyl (B1604629) group) and the protein. nih.gov
π-π Stacking: Aromatic rings of the ligand and protein side chains (e.g., Phenylalanine, Tyrosine) stack on top of each other. nih.gov
Cation-π Interactions: Interactions between a cation and the face of an aromatic ring. nih.gov
For instance, docking studies of similar imidazopyridine derivatives have shown key hydrogen bonds with backbone residues in the hinge region of protein kinases. nih.govnih.gov
Table 2: Illustrative Molecular Docking Results for a Hypothetical Protein Target (e.g., a Protein Kinase) Note: This table presents a hypothetical but representative outcome of a docking simulation for this compound.
| Parameter | Description | Illustrative Result |
| Protein Target | Protein Data Bank (PDB) ID of the receptor | 4MMH |
| Binding Energy | Estimated free energy of binding (lower is better) | -8.5 kcal/mol |
| Interacting Residues | Amino acids in the binding pocket involved in interactions | Leu83, Val91, Ala104, Lys106, Glu125, Tyr126 |
| Hydrogen Bonds | Specific donor-acceptor pairs | Imidazole N-H with Glu125; Pyridine (B92270) N with Lys106 |
| Hydrophobic Interactions | Residues interacting with nonpolar parts of the ligand | Benzyl ring with Val91, Ala104; Imidazopyridine core with Leu83 |
| π-π Stacking | Aromatic interactions | Benzyl ring with Tyr126 |
By comparing the docking results of this compound against different protein targets, researchers can rationalize its selectivity. Subtle differences in the amino acid composition of binding sites can lead to significant variations in binding affinity and interaction patterns, explaining why a compound might be potent against one target but not another. Furthermore, molecular dynamics (MD) simulations can be employed after docking to study the stability of the predicted ligand-protein complex over time, providing a more dynamic and realistic view of the binding event. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Applications
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For a class of compounds like imidazo[4,5-b]pyridine derivatives, QSAR models can be developed to predict the activity of new, unsynthesized analogues. researchgate.net
A QSAR study involves calculating a set of molecular descriptors for each compound in a training set. These descriptors quantify various aspects of the molecule, such as its steric (e.g., molecular volume), electronic (e.g., partial charges), and hydrophobic (e.g., LogP) properties. Statistical methods, like multiple linear regression (MLR) or machine learning algorithms, are then used to build a mathematical model that correlates these descriptors with the observed biological activity. dmed.org.ua
Studies on related imidazo[4,5-c]pyridine derivatives have successfully used 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govresearchgate.net Such models generate contour maps that visualize regions where modifications to the molecular structure would likely increase or decrease activity. For example, a map might indicate that adding a bulky, electronegative group at a specific position on the pyridine ring could enhance binding potency. nih.gov The statistical robustness of a QSAR model is critical and is assessed using parameters like the squared correlation coefficient (r²) and the cross-validated correlation coefficient (q²). nih.gov
Predictive Modeling for Biological Activity
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern medicinal chemistry. These models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For the imidazo[4,5-b]pyridine scaffold, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Similarity Indices Analysis (CoMSIA), have been successfully employed to understand the structural requirements for specific biological activities, such as the inhibition of Aurora A kinase. nih.gov
These models are built using a training set of molecules with known activities to predict the activities of new or untested compounds like this compound. The process involves aligning the structures and calculating various molecular descriptors (steric, electrostatic, hydrophobic, hydrogen bond donor, and acceptor fields). The resulting data is then analyzed using statistical methods like Partial Least Squares (PLS) to generate a predictive model.
For a series of imidazo[4,5-b]pyridine derivatives, a 3D-QSAR study could yield a model with high internal and external predictive power, indicated by statistical parameters such as the cross-validated correlation coefficient (q²) and the conventional correlation coefficient (r²). nih.gov The graphical output of these analyses, in the form of 3D contour maps, highlights regions where modifications to the scaffold—such as the introduction of a benzyl group at the N3 position and a thiol group at the C2 position—are likely to enhance or diminish biological activity. For instance, these maps could indicate that a bulky substituent like the benzyl group is favored in a particular region to enhance binding affinity to a biological target.
Table 1: Representative Statistical Results of a 3D-QSAR Model for Imidazo[4,5-b]pyridine Derivatives
| Model | q² (Cross-Validated r²) | r² (Non-Cross-Validated r²) | SEE (Standard Error of Estimate) | F value | Predictive r² |
| CoMFA | 0.774 | 0.975 | 0.156 | 179.5 | 0.933 |
| CoMSIA | 0.800 | 0.977 | 0.150 | 192.3 | 0.959 |
This table is illustrative and based on typical values from 3D-QSAR studies on related kinase inhibitors to demonstrate the predictive power of such models. nih.gov
Virtual Screening and Lead Optimization Strategies
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov For this compound, virtual screening could be employed to identify its potential biological targets or to find other molecules with a similar scaffold that may have improved activity. This can be done through ligand-based or structure-based approaches.
In a ligand-based virtual screening, a known active molecule is used as a template to find other compounds with similar properties. For the imidazo[4,5-b]pyridine class, this would involve searching for compounds with similar shape, size, and electrostatic properties. nih.gov
Structure-based virtual screening, which includes molecular docking, requires the 3D structure of the biological target. Molecular docking simulations would predict the preferred orientation of this compound when bound to a target, as well as the binding affinity. These simulations can elucidate key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the protein. nih.govnih.gov For example, docking studies on imidazo[4,5-b]pyridine derivatives targeting Aurora kinases have shown that the pyridine nitrogen and the imidazole NH group often form crucial hydrogen bonds within the hinge region of the kinase. acs.org
Once a "hit" compound like this compound is identified, lead optimization strategies are employed to improve its potency, selectivity, and pharmacokinetic properties. Computational studies are integral to this process. Insights from QSAR and docking studies guide the rational design of new analogs. nih.govacs.org For instance, if docking studies reveal a vacant hydrophobic pocket in the binding site, derivatives with additional hydrophobic moieties could be synthesized. This iterative process of design, synthesis, and testing, guided by computational predictions, accelerates the development of preclinical candidates. nih.govacs.org
Table 2: Example of Molecular Docking Results for Imidazo[4,5-b]pyridine Analogs against a Kinase Target
| Compound | Docking Score (kcal/mol) | Predicted Interacting Residues | Predicted Interaction Type |
| Analog 1 | -9.8 | ALA213, LEU154 | Hydrogen Bond, Hydrophobic |
| Analog 2 | -9.5 | GLU211, VAL162 | Hydrogen Bond, Hydrophobic |
| Analog 3 | -8.7 | LYS164, LEU263 | Ionic Interaction, Hydrophobic |
This table is a hypothetical representation of docking results, illustrating the type of data generated to guide lead optimization. The interacting residues are typical for kinase inhibitors. acs.org
Mechanistic Investigations of Biological Activities of Imidazo 4,5 B Pyridine Thiol Derivatives
Molecular Mechanisms of Enzyme Inhibition (e.g., Kinases like c-Met, DprE1) by Imidazopyridines
Imidazo[4,5-b]pyridine derivatives have emerged as potent inhibitors of various enzymes, particularly kinases, which play a crucial role in cellular signaling and are often dysregulated in diseases like cancer.
The imidazopyridine ring has been identified as a novel scaffold for c-Met kinase hinge-binding inhibitors. nih.gov Through analysis of the human kinome's crystal structures, this scaffold was selected for its potential to interact with the hinge region of tyrosine kinases. nih.gov A series of imidazopyridine derivatives demonstrated potent inhibitory activity against the c-Met enzyme in both enzymatic and cellular assays. nih.gov One particular compound from this series not only showed excellent activity but also possessed favorable metabolic stability and pharmacokinetic properties, leading to tumor growth inhibition in a xenograft model when administered orally. nih.gov
Furthermore, derivatives of the broader imidazopyridine class have been investigated as inhibitors of other kinases. For instance, certain imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of Aurora kinases, which are key regulators of cell division and frequently overexpressed in cancerous cells. The structure of these compounds facilitates effective binding to the active sites of these kinases, thereby disrupting their function. In a different context, a series of 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amines were developed as selective and potent ATP-independent inhibitors of Akt1, a crucial node in cell survival signaling pathways. nih.gov X-ray crystallography confirmed that these inhibitors bind in a manner that occludes the ATP-binding cleft with hydrophobic residues, effectively blocking the kinase's activity. nih.gov
While not imidazo[4,5-b]pyridines, related heterocyclic structures like pyrazolopyridine-pyrimidone hybrids have been designed and evaluated as inhibitors of Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), an essential enzyme in Mycobacterium tuberculosis cell wall synthesis. nih.govnih.gov Molecular docking studies of these hybrids have indicated strong binding interactions with the DprE1 enzyme, suggesting a potential mechanism for their antitubercular activity. nih.govnih.gov
Table 1: Kinase Inhibition by Imidazo[4,5-b]pyridine Derivatives
| Derivative Class | Target Kinase | Mechanism of Inhibition | Reference |
|---|---|---|---|
| Imidazopyridines | c-Met | Hinge-binding inhibition | nih.gov |
| Imidazo[4,5-b]pyridines | Aurora Kinases | Active site binding |
Interaction with Biological Receptors and Modulation of Signaling Pathways
Derivatives of imidazo[4,5-b]pyridine have been shown to act as antagonists for various biological receptors. nih.gov Specifically, they have been evaluated as antagonists of angiotensin II receptors (AT₁ and AT₂) and the thromboxane (B8750289) A₂ receptor. nih.gov This suggests a mechanism of action that involves direct competition with endogenous ligands for receptor binding, thereby modulating downstream signaling pathways involved in processes like blood pressure regulation and platelet aggregation.
The structural features of these compounds, particularly the imidazo[4,5-b]pyridine core, are crucial for their receptor-binding affinity. The specific substitutions on this core determine the selectivity and potency of the antagonist activity.
Mechanistic Basis of Antimicrobial Action, including Antibacterial and Antifungal Activities
The antimicrobial properties of imidazo[4,5-b]pyridine derivatives have been a subject of considerable research. The proposed mechanism for their antibacterial action often involves the inhibition of essential microbial enzymes.
Molecular docking studies have suggested that N-alkylated regioisomers of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine can interact with the active site of dihydrofolate reductase (DHFR). nih.gov This interaction is believed to be the basis for their antibacterial activity. nih.gov In vitro testing has shown that these compounds are more effective against Gram-positive bacteria, such as Bacillus cereus, compared to Gram-negative bacteria like Escherichia coli, which are found to be more resistant. nih.gov
Other imidazo[4,5-b]pyridine derivatives have demonstrated potent antibacterial activity against strains like Bacillus and Staphylococcus aureus, as well as antimycotic activity against Aspergillus flavus. nih.gov The structural diversity within this class of compounds allows for the development of agents with a broad spectrum of antimicrobial activity. For instance, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives, which share some structural similarities, have shown promising activity against both bacteria and fungi, including Candida albicans. ktu.edu.tr
Table 2: Antimicrobial Activity of Imidazo[4,5-b]pyridine Derivatives
| Derivative | Target Organism(s) | Putative Mechanism of Action | Reference |
|---|---|---|---|
| N-alkylated 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridines | Bacillus cereus (Gram-positive), Escherichia coli (Gram-negative) | DHFR Inhibition | nih.gov |
Elucidation of Anticancer Mechanisms (e.g., cell cycle modulation, apoptosis pathways)
The anticancer activity of imidazo[4,5-b]pyridine derivatives is multifaceted, involving the modulation of the cell cycle and the induction of apoptosis.
Studies on 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives have revealed moderate cytotoxic activity against a panel of human cancer cell lines, including MCF-7 (breast), MDA-MB-468 (breast), K562 (leukemia), and SaOS2 (osteosarcoma). nih.govresearchgate.net The K562 cell line was found to be particularly sensitive to these compounds. nih.govresearchgate.net
A proposed mechanism for the anticancer effects of some imidazo[1,2-a]pyridine (B132010) derivatives involves the induction of G2/M cell cycle arrest and a significant increase in intrinsic apoptosis. nih.gov This is accompanied by a reduction in the levels of phosphorylated protein kinase B (p-Akt) and the mechanistic target of rapamycin (B549165) (p-mTOR), key components of a major cell survival pathway. nih.gov Furthermore, an increase in the levels of the tumor suppressor p53 and the cell cycle inhibitor p21, along with the pro-apoptotic protein BAX and active caspase-9, has been observed. nih.gov In some cases, the apoptotic effect has been shown to be at least partially mediated by p53. nih.gov
While direct evidence for 3-benzyl-3H-imidazo[4,5-b]pyridine-2-thiol is limited, the known mechanisms of related compounds suggest that its anticancer potential likely involves the disruption of cell cycle progression and the activation of apoptotic pathways.
Anti-inflammatory and Immunomodulatory Mechanisms of Action
Certain imidazo[4,5-b]pyridine derivatives have demonstrated significant anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes.
A study on 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives showed that these compounds effectively inhibit both COX-1 and COX-2 enzymes. nih.govresearchgate.net Notably, some of these derivatives exhibited selective inhibition of COX-2, which is a desirable characteristic for anti-inflammatory agents as it is associated with a reduced risk of gastrointestinal side effects. nih.govresearchgate.net The IC₅₀ values for COX-1 inhibition ranged from 10 to 43 μmol/L, while for COX-2, the inhibition was observed in a concentration range of 9.2 to 279.3 μmol/L. nih.gov
Molecular docking studies of the most active of these compounds revealed a binding mode within the COX-2 active site that is similar to that of celecoxib, a well-known selective COX-2 inhibitor. nih.govresearchgate.net This provides a structural basis for their inhibitory activity and selectivity. nih.govresearchgate.net These findings establish the 3H-imidazo[4,5-b]pyridine scaffold as a promising template for the development of novel anti-inflammatory agents that target the COX pathway. nih.govresearchgate.net
Table 3: COX Inhibition by 2,3-Diaryl-3H-imidazo[4,5-b]pyridine Derivatives
| Compound | COX-1 IC₅₀ (μmol/L) | COX-2 IC₅₀ (μmol/L) | Selectivity | Reference |
|---|---|---|---|---|
| 3f | 21.8 | 9.2 | 2-fold for COX-2 | nih.govresearchgate.net |
| 3c | - | ~15 | Modest | nih.gov |
Future Prospects and Emerging Research Frontiers in Imidazo 4,5 B Pyridine 2 Thiol Chemistry
Innovations in Green Chemistry and Sustainable Synthesis of Imidazopyridine Thiol Derivatives
The principles of green chemistry are increasingly being integrated into the synthesis of pharmacologically active molecules to reduce environmental impact. mdpi.com For imidazopyridine derivatives, this involves the adoption of eco-friendly solvents, energy-efficient reaction conditions, and recyclable catalysts. researchgate.net Recent studies have demonstrated successful one-pot, three-component synthesis methods using biodegradable solvents like glycerol (B35011) with phosphoric acid as an effective catalyst, resulting in excellent yields and easy workup. researchgate.net Other approaches utilize non-volatile catalysts such as ammonium (B1175870) chloride in ethanol (B145695), allowing for reactions at room temperature or with minimal heating. acs.orgnih.gov Microwave-assisted synthesis has also emerged as a valuable green technique, significantly reducing reaction times and improving yields for 3H-imidazo[4,5-b]pyridine derivatives. researchgate.neteurjchem.com These sustainable methods represent a significant step forward from conventional syntheses that often require harsh conditions and hazardous reagents.
| Green Synthesis Method | Catalyst/Solvent | Key Advantages | Compound Class |
| One-Pot Three-Component Reaction | Phosphoric acid / Glycerol | Environmentally benign solvent, short reaction time, high yields (85-89%). researchgate.net | 2-(3H-imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamides. researchgate.net |
| Acid-Catalyzed Condensation | Ammonium chloride / Ethanol | Mild, eco-friendly protocol, can be performed at room temperature. acs.orgnih.gov | Monosubstituted imidazo[1,2-a]pyridines. acs.orgnih.gov |
| Microwave-Assisted Synthesis | N/A | Reduced reaction times, higher yields, cleaner reactions. researchgate.neteurjchem.com | 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridines. researchgate.neteurjchem.com |
| Sonochemical Protocol | Water | Extremely short reaction time (5 mins), use of water as solvent. nih.gov | 1,3,5-triazine derivatives. nih.gov |
Advanced Computational Design for Enhanced Selectivity and Reduced Off-Target Effects
Computational chemistry is an indispensable tool in modern drug design, enabling the creation of molecules with high potency and selectivity. For imidazo[4,5-b]pyridine derivatives, techniques like Density Functional Theory (DFT) and molecular docking are employed to predict reactivity and binding affinities for specific biological targets. uctm.edunih.gov Homology modeling is used to construct models of target proteins, such as Mixed-lineage protein kinase 3 (MLK3), to guide the design of novel inhibitors. nih.gov These in silico methods allow researchers to assess binding patterns and optimize the structure of derivatives to maximize interactions with the active site of a target enzyme, thereby enhancing selectivity. nih.govnih.gov
Furthermore, advanced computational approaches are being developed to predict and mitigate potential off-target interactions early in the drug discovery process. frontiersin.org By screening drug candidates against large databases of proteins, these methods can identify potential unintended binding events that could lead to adverse effects, allowing for structural modifications to design more selective compounds. frontiersin.org
| Computational Technique | Application for Imidazopyridine Derivatives | Outcome |
| Molecular Docking | Predicting binding modes and affinity towards kinase active sites (e.g., MLK3, CDK2). nih.govnih.gov | Design of potent and selective inhibitors. nih.gov |
| Density Functional Theory (DFT) | Investigation of global and local reactivity of derivatives. uctm.edu | Understanding of chemical reactivity and stability. nih.gov |
| Homology Modeling | Development of 3D models for target proteins without a known crystal structure. nih.gov | Structure-based design of novel inhibitors. nih.gov |
| Off-Target Safety Assessment (OTSA) | In silico screening against thousands of proteins to predict unintended interactions. frontiersin.org | Early identification and reduction of potential off-target effects. frontiersin.org |
Exploration of Novel Therapeutic Indications Based on Mechanistic Insights
The imidazo[4,5-b]pyridine scaffold is a versatile pharmacophore, with derivatives showing a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govuctm.eduresearchgate.net A deeper understanding of the mechanism of action of these compounds is paving the way for novel therapeutic applications. For instance, specific derivatives have been identified as potent inhibitors of key signaling proteins like Akt and STAT3. nih.govnih.gov The discovery that these molecules can inhibit Akt activation through an ATP-independent mechanism opens up new avenues for cancer therapy, particularly in tumors resistant to conventional ATP-competitive inhibitors. nih.gov Similarly, compounds that inhibit the phosphorylation of STAT3 are being explored for their potential in treating breast cancer. nih.gov These mechanistic insights allow for a more rational exploration of new therapeutic areas, moving beyond broad-spectrum activity to targeted interventions in specific disease pathways.
| Target/Mechanism | Known Therapeutic Area | Potential Novel Indication |
| Akt1 Inhibition (ATP-independent) | Cancer. nih.gov | Cancers with resistance to ATP-competitive kinase inhibitors. nih.gov |
| STAT3 Phosphorylation Inhibition | Cancer (Breast, Lung). nih.gov | Other malignancies driven by STAT3 signaling, inflammatory diseases. |
| Mixed-lineage protein kinase 3 (MLK3) Inhibition | Cancer, Neurodegenerative diseases. nih.gov | Specific subtypes of cancers or neuroinflammatory conditions linked to MLK3. nih.gov |
| GABA A Receptor Modulation | Central Nervous System Disorders. nih.govnih.gov | Novel anxiolytic or anticonvulsant therapies with improved profiles. |
Development of Chemical Probes and Tools for Biological Research
Beyond their therapeutic potential, imidazo[4,5-b]pyridine derivatives are being developed as chemical probes to study biological systems. The inherent fluorescent properties of the imidazopyridine core make it an attractive scaffold for creating probes for bioimaging and sensing applications. nih.gov Researchers have successfully designed and synthesized imidazo[4,5-b]pyridine-based iminocoumarins that function as pH-sensitive fluorescent probes. irb.hr By modifying the core structure, it is possible to develop probes that can selectively detect metal ions or visualize specific cellular components and processes. nih.gov These chemical tools are invaluable for elucidating complex biological pathways and understanding the roles of various ions and molecules in cellular function and disease.
| Probe Type | Application | Detection Mechanism |
| pH-sensitive probes | Measuring pH changes in different solvents and buffered solutions. irb.hr | Protonation/deprotonation of the imidazo[4,5-b]pyridine core influencing fluorescence. irb.hr |
| Metal Ion Sensors | Selective detection of specific metal ions. nih.gov | Coordination of the metal ion leading to a change in fluorescent properties (e.g., turn-on/turn-off). nih.gov |
| Bioimaging Agents | Visualizing cells and subcellular structures. nih.gov | Intrinsic fluorescence of the imidazopyridine scaffold. nih.gov |
Synergistic Approaches Combining Synthetic and Computational Methodologies
The future of drug discovery for compounds like 3-benzyl-3H-imidazo[4,5-b]pyridine-2-thiol lies in the tight integration of computational design, chemical synthesis, and biological evaluation. rsc.orgnih.gov This synergistic approach creates an iterative cycle where computational models predict potent and selective compounds, which are then synthesized and tested. nih.gov The biological data from these tests are then used to refine the computational models, leading to the design of improved next-generation molecules. mdpi.com This combination accelerates the optimization process, enabling the rapid development of drug candidates with enhanced efficacy and better safety profiles. This integrated strategy has been successfully applied to develop potent inhibitors for various kinases, demonstrating its power to overcome challenges in drug discovery. nih.govnih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-benzyl-3H-imidazo[4,5-b]pyridine-2-thiol, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of pyridine-2,3-diamine derivatives with benzaldehyde analogs. For example, phase-transfer catalysis (solid-liquid) using DMF as a solvent and p-toluenesulfonic acid as a catalyst has been effective for related imidazo[4,5-b]pyridines . Optimization involves adjusting reaction time, temperature, and stoichiometry of reagents. Column chromatography (hexane/ethyl acetate mixtures) is commonly used for purification .
Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is critical for confirming structural integrity, particularly the benzyl and thiol substituents. X-ray crystallography provides precise molecular geometry, such as dihedral angles between the imidazo[4,5-b]pyridine core and substituents (e.g., 67.7°–86.0° for phenyl rings) . High-resolution mass spectrometry (HRMS) and HPLC purity analysis (>95%) are essential for quality validation .
Q. What safety protocols are advised for handling this compound in laboratory settings?
- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves and fume hoods, due to potential toxicity. Avoid inhalation of dust and contact with skin. Store in a cool, dry environment under inert gas (e.g., argon) to prevent oxidation of the thiol group. Refer to safety data sheets (SDS) for emergency measures, such as ethanol rinsing for spills .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for derivatives of this compound?
- Methodological Answer : Discrepancies in antimicrobial or anticancer activity may arise from impurities, stereochemical variations, or assay conditions. Validate purity via HPLC and NMR before testing. Perform dose-response curves across multiple cell lines (e.g., cancer vs. normal) and compare with positive controls. Structural analogs with modified substituents (e.g., bromo or nitro groups) can clarify structure-activity relationships (SAR) .
Q. What multi-step synthetic strategies enable the introduction of complex substituents (e.g., triazoles) to the imidazo[4,5-b]pyridine core?
- Methodological Answer : Click chemistry, such as 1,3-dipolar cycloaddition between alkynyl intermediates (e.g., 6-bromo-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine) and benzyl azide, efficiently introduces triazole moieties. Reaction optimization (72 h reflux in ethanol) and silica gel chromatography yield high-purity products . Cascade reactions involving Mamedov rearrangements or Vilsmeier-Haack formylation can further diversify functionality .
Q. How do computational methods (e.g., DFT studies) enhance the understanding of electronic properties and reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations predict electron density distribution, frontier molecular orbitals (HOMO/LUMO), and nucleophilic/electrophilic sites. For example, the thiol group’s electron-withdrawing effect can be modeled to explain regioselectivity in substitution reactions. These insights guide synthetic design for targeted bioactivity .
Q. What analytical challenges arise in distinguishing structural isomers or polymorphs of this compound?
- Methodological Answer : Isomers (e.g., positional variants of the benzyl group) require advanced techniques like single-crystal X-ray diffraction or 2D NMR (COSY, NOESY) for differentiation. Polymorphs can be identified via powder X-ray diffraction (PXRD) and thermal analysis (DSC/TGA). Impurity profiling via LC-MS is critical for batch consistency .
Q. What mechanistic insights exist for the compound’s participation in heterocyclic rearrangement reactions?
- Methodological Answer : The Mamedov rearrangement, observed in related imidazo[4,5-b]pyridines, involves nitro group reduction followed by intramolecular cyclization to form indole-fused derivatives. Kinetic studies (e.g., monitoring via TLC or in situ IR) and intermediate trapping (e.g., formylation) elucidate reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
